molecular formula C14H12BrNO2 B13712597 7-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid

7-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid

Cat. No.: B13712597
M. Wt: 306.15 g/mol
InChI Key: WVKYMMXEGDPXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinoline derivatives are widely used in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone, can be adapted to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

7-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the bromine atom enhances its reactivity and potential biological activities compared to other quinoline derivatives .

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

7-bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H12BrNO2/c1-7-4-9-10(14(17)18)5-12(8-2-3-8)16-13(9)6-11(7)15/h4-6,8H,2-3H2,1H3,(H,17,18)

InChI Key

WVKYMMXEGDPXEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(C=C2C(=O)O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.